5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered attention for its unique chemical structure and potential applications in various scientific fields. Its intricate assembly involves multiple fused rings and functional groups, making it a compound of interest for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis. Key steps may include the formation of the hexahydropyrrolo[1,2-a]pyrazine ring system, followed by the introduction of the pyrazole moiety and the final carboxylic acid group. Each step requires precise reaction conditions, such as specific solvents, temperatures, and catalysts, to ensure successful formation of the compound.
Industrial Production Methods
Industrial-scale production of this compound would likely employ optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to streamline production processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: Potential conversion of functional groups within the molecule to higher oxidation states.
Reduction: Reduction of specific functionalities, such as nitro groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole ring.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Catalysts and solvents are chosen based on the specific reaction requirements.
Major Products
The products formed from these reactions vary based on the type of transformation applied. For instance, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research due to its unique structure:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor modulation.
Medicine: Explored for therapeutic applications, including potential drug development for targeting specific diseases.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. These might include proteins, enzymes, or nucleic acids. Its structure enables it to bind selectively to these targets, influencing biochemical pathways and eliciting desired effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to:
Unique Ring Structure: The fused hexahydropyrrolo and pyrazole rings are less common in related compounds.
Versatility in Reactions: It can participate in a wider range of chemical reactions, offering more functionalization options.
Research Potential: Its novel structure makes it a prime candidate for exploring new areas of scientific research.
Similar Compounds
Similar compounds might include other pyrazole-based molecules or those with fused ring systems such as:
1-methyl-1H-pyrazole-4-carboxylic acid derivatives
Hexahydropyrrolo[1,2-a]pyrazine analogs
Multi-functionalized heterocyclic compounds
There you have it—a deep dive into the intricacies of this compound! Pretty complex stuff, right? Curious about anything specific in the article?
Eigenschaften
IUPAC Name |
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-11(10(7-14-15)13(19)20)12(18)17-6-5-16-4-2-3-9(16)8-17/h7,9H,2-6,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHBIQSNUIOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN3CCCC3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.